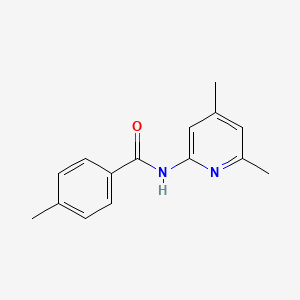

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C15H16N2O |

|---|---|

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C15H16N2O/c1-10-4-6-13(7-5-10)15(18)17-14-9-11(2)8-12(3)16-14/h4-9H,1-3H3,(H,16,17,18) |

InChI-Schlüssel |

QUUREFMZTOUEGD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=N2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The base (e.g., triethylamine or pyridine) neutralizes HCl generated during the nucleophilic acyl substitution. A typical procedure involves dissolving 4,6-dimethylpyridin-2-amine (1.0 equiv) in anhydrous dichloromethane or tetrahydrofuran (THF), followed by dropwise addition of 4-methylbenzoyl chloride (1.1 equiv) and triethylamine (1.2 equiv) at 0–5°C. The mixture is stirred at room temperature for 4–12 hours, after which the product precipitates or is extracted via aqueous workup.

Example Protocol

-

Reagents : 4-Methylbenzoyl chloride (1.1 mmol), 4,6-dimethylpyridin-2-amine (1.0 mmol), triethylamine (1.2 mmol), dichloromethane (10 mL).

-

Procedure : Combine amine and base in solvent, cool to 0°C, add acid chloride dropwise, warm to room temperature, stir for 6 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Solvent and Base Optimization

Cyrene™, a bioderived solvent, has emerged as an eco-friendly alternative to traditional solvents like DCM. Studies show that Cyrene enhances reaction efficiency by stabilizing intermediates, achieving yields comparable to DCM (81–91%) while reducing environmental impact. Base selection also affects outcomes: pyridine may reduce side reactions in moisture-sensitive conditions, whereas triethylamine offers cost-effectiveness.

Alternative Synthetic Approaches

Transamidation of Preformed Amides

Transamidation involves reacting 4-methylbenzamide with 4,6-dimethylpyridin-2-amine under catalytic conditions. While less common, this method avoids handling corrosive acid chlorides. A reported protocol uses pivaloyl chloride as an activating agent in toluene at 120°C for 24 hours, yielding 58–65% product. However, this route requires stringent moisture control and generates stoichiometric byproducts.

Solid-Phase Synthesis

Patents describe immobilizing 4,6-dimethylpyridin-2-amine on resin via a Boc-protected intermediate, followed by on-resin acylation with 4-methylbenzoic acid activated by HATU/DIEA. Cleavage with trifluoroacetic acid yields the target compound with >90% purity, albeit at higher costs.

Critical Analysis of Reaction Conditions

Temperature and Time Dependence

Elevated temperatures (50–60°C) reduce reaction times to 2–3 hours but risk decomposition of the amine or acyl chloride. Room-temperature reactions (6–12 hours) balance yield and practicality.

Impurity Profiles

Phosphorous salt impurities from reagents like DPPA necessitate post-reaction washes with dilute HCl or NaHCO₃. Recrystallization from dimethylformamide (DMF) or ethanol removes residual triethylamine hydrochloride.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or DMF yields needle-like crystals suitable for X-ray diffraction. Single-crystal analyses confirm the planar amide linkage and dihedral angles between aromatic rings.

Crystallographic Data

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, pyridine-CH₃), 2.42 (s, 3H, benzyl-CH₃), 7.25–8.10 (m, 4H, aromatic).

Scalability and Industrial Considerations

Kilogram-scale batches employ continuous flow reactors to enhance mixing and heat transfer. A 2019 study achieved 89% yield using a microreactor with a 10-minute residence time, underscoring the method’s viability for industrial production.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4,6-dimethylpyridine-2-carboxylic acid.

Reduction: N-(4,6-dimethylpyridin-2-yl)-4-methylbenzylamine.

Substitution: Halogenated derivatives of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known bioactive molecules.

Molecular Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The specific pathways involved can vary, but often include key signaling pathways in cells that regulate growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound shares a common N-(4,6-dimethylpyridin-2-yl) core with several analogs, but substituents on the benzamide or piperazine moieties vary significantly. Key differences include:

Table 1: Physicochemical Properties of Selected Analogs

Key observations:

- Electron-withdrawing groups (e.g., -CF₃, -CN) increase molecular mass and LC-MS retention times due to enhanced polarity .

- Bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in Compound 29) further prolong retention times .

Thiourea vs. Benzamide Derivatives:

Stability and Commercial Viability

- The discontinuation of N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide () contrasts with the active research on its analogs, implying possible instability or synthetic challenges.

Biologische Aktivität

N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structural features, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at positions 4 and 6 with methyl groups and an amide functional group attached to a 4-methylbenzene moiety. The molecular formula is CHNO, with a molecular weight of approximately 218.26 g/mol. This structural configuration is significant for its biological activities, particularly in medicinal chemistry.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of NF-kB : The compound has been shown to inhibit the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in inflammatory responses and apoptosis. By inhibiting NF-kB, the compound can reduce pro-inflammatory cytokine production and induce apoptosis in cancer cells.

- Enzyme Inhibition : Molecular docking studies suggest that this compound can bind to specific enzymes and receptors involved in various biological pathways. This includes interactions with receptor tyrosine kinases, which are crucial in cancer biology.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines.

- Animal Models : In vivo experiments using mouse models have indicated that this compound can reduce tumor growth significantly compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

- Synergistic Effects : The compound has also been tested in combination with other chemotherapeutic agents, where it showed synergistic effects leading to enhanced anticancer activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-pyridinyl)-4-methylbenzamide | Pyridine ring at position 2 | Different substitution pattern on the pyridine ring |

| N-(3-pyridinyl)-4-methylbenzamide | Pyridine ring at position 3 | Variation in biological activity against certain kinases |

| N-(5-methylpyridin-2-yl)-3-methylbenzamide | Methyl group at position 5 on pyridine | Enhanced lipophilicity affecting bioavailability |

| N-(6-methoxypyridin-2-yl)-4-methylbenzamide | Methoxy group instead of methyl | Potentially different pharmacokinetics |

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(4,6-dimethylpyridin-2-yl)-4-methylbenzamide?

The synthesis typically involves multi-step reactions, such as coupling 4-methylbenzoyl chloride with 2-amino-4,6-dimethylpyridine under reflux conditions. A common method includes using ethanol or THF as solvents, with reaction temperatures maintained at 40–70°C to ensure intermediate stability. Purification often employs recrystallization from chloroform-acetone mixtures (1:5 v/v) or reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) to achieve >95% purity. Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR): and NMR (e.g., DMSO-) confirm regiochemistry and hydrogen bonding. Key peaks include aromatic protons (δ 6.7–8.2 ppm) and methyl groups (δ 2.2–2.3 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) resolves bond angles, torsion angles, and molecular packing. H atoms are refined using riding models (C–H = 0.93–0.97 Å) .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode validates molecular formulae (e.g., [M+H] = 328.1597) .

Advanced Research Questions

Q. How can SHELX software improve the refinement of this compound’s crystal structure?

SHELXL allows for robust refinement against high-resolution data, addressing challenges like twinning or disorder. Key steps include:

- Using ISOR and DELU restraints to manage thermal motion anisotropy.

- Employing TWIN commands for handling pseudo-merohedral twinning.

- Validating hydrogen bonding via DFIX constraints (e.g., N–H···O interactions). Recent SHELX updates support GPU acceleration for faster convergence .

Q. What methodologies are used to investigate its potential as a phosphoglycerate dehydrogenase (PHGDH) inhibitor?

- Enzyme Assays: PHGDH activity is measured via NADH depletion (λ = 340 nm) in the presence of varying inhibitor concentrations (IC determination).

- Structure-Activity Relationship (SAR): Modifying substituents (e.g., trifluoromethyl groups) on the pyridine or benzamide rings enhances binding affinity. Piperazine-thiourea derivatives (e.g., NCT-503) show improved potency (IC < 1 µM) .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) of inhibitor-enzyme interactions .

Q. How can molecular docking simulations predict biological targets?

- Target Selection: Prioritize enzymes (e.g., kinases, dehydrogenases) with active-site pockets complementary to the compound’s pyridine and benzamide groups.

- Software Workflow:

Prepare ligand and receptor files (PDB format) using AutoDock Tools .

Perform docking with AutoDock Vina (exhaustiveness = 8).

Analyze binding poses for hydrogen bonds (e.g., pyridine N with Ser/Thr residues) and hydrophobic contacts (methyl groups with aliphatic residues).

- Validation via Molecular Dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assesses stability .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.

- Dose-Response Reproducibility: Use ≥3 independent replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Meta-Analysis: Apply statistical tools (Duncan’s test, ANOVA) to identify outliers and adjust for batch effects .

Q. What strategies optimize solubility and stability for in vitro studies?

- Solvent Screening: Test DMSO stocks (10 mM) diluted into PBS (pH 7.4) or cell culture media with 0.1% Tween-80.

- Stability Monitoring: Use HPLC-UV (C18 column, 254 nm) to track degradation over 24–72 hours.

- Lyophilization: Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

Method Development Questions

Q. How to design a validated HPLC protocol for quantifying this compound?

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid).

- Detection: UV at 254 nm; retention time ~1.95 min.

- Validation Parameters: Linearity (R > 0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>98%) .

Q. What are best practices for synthesizing analogs with improved pharmacokinetics?

- Bioisosteric Replacement: Substitute the benzamide with sulfonamide or urea groups to enhance metabolic stability.

- Prodrug Design: Introduce ester or carbamate moieties for controlled release.

- LogP Optimization: Use ClogP calculators to balance lipophilicity (target: 2–4) .

Data Interpretation Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.